2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Overview
Description
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H5Cl2F6NO. It is a derivative of aniline, characterized by the presence of dichloro and hexafluoropropoxy groups on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves the reaction of 2,5-dichloroaniline with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable base. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 280°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include substituted anilines or other aromatic compounds.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives
Scientific Research Applications
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also interact with cellular proteins and enzymes, leading to disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 2,5-Dichloro-4-(1,1,2-trifluoroethoxy)aniline
Uniqueness
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANCHDAVNRLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432039 | |
Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103015-84-5 | |
Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103015-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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